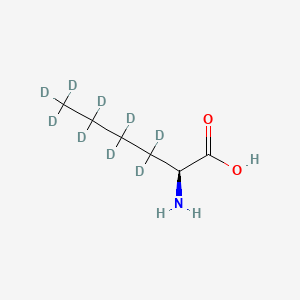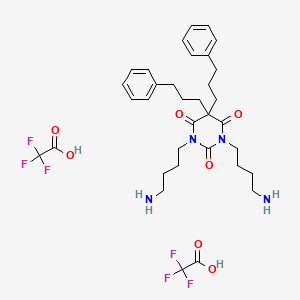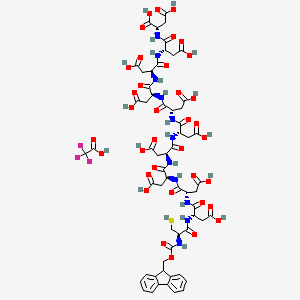
Fmoc-Cys-Asp10 (TFA)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Cys-Asp10 (TFA): is a non-releasable oligopeptide linker that plays a crucial role in the synthesis of releasable oligopeptide linkers. These linkers are used to deliver agents to specific targets, such as bone fracture-homing oligopeptides, which can significantly reduce the healing time of fractured femurs .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Cys-Asp10 (TFA) typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The Fmoc group is removed using piperidine, allowing the next amino acid to couple. This cycle continues until the desired peptide sequence is achieved .
Industrial Production Methods: Industrial production of Fmoc-Cys-Asp10 (TFA) follows similar principles but on a larger scale. Automation and microwave-assisted peptide synthesis are often employed to enhance efficiency and yield. The use of microwave technology significantly reduces synthesis time and improves the quality of the peptides produced .
化学反应分析
Types of Reactions: Fmoc-Cys-Asp10 (TFA) undergoes various chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Breaking of disulfide bonds to yield free thiol groups.
Substitution: Replacement of protecting groups on cysteine residues.
Common Reagents and Conditions:
Oxidation: Reagents like iodine (I2) or hydrogen peroxide (H2O2) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.
Substitution: Trifluoroacetic acid (TFA) for deprotection of Fmoc groups
Major Products: The major products formed from these reactions include cyclic peptides with disulfide bonds, linear peptides with free thiol groups, and peptides with substituted protecting groups .
科学研究应用
Chemistry: Fmoc-Cys-Asp10 (TFA) is widely used in peptide synthesis, enabling the creation of complex peptides and proteins with specific functionalities .
Biology: In biological research, it serves as a tool for studying protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways .
Medicine: Medically, Fmoc-Cys-Asp10 (TFA) is used in drug delivery systems, particularly for targeting bone fractures. It helps in accelerating the healing process by delivering therapeutic agents directly to the fracture site .
Industry: In the industrial sector, it is employed in the production of peptide-based materials and bioconjugates for various applications, including diagnostics and therapeutics .
作用机制
Mechanism: Fmoc-Cys-Asp10 (TFA) functions as a linker that facilitates the attachment of therapeutic agents to specific targets. The mechanism involves the formation of stable bonds with the target molecules, ensuring precise delivery and controlled release of the therapeutic agents .
Molecular Targets and Pathways: The primary molecular targets include bone fracture sites, where the linker binds to bone-homing peptides. The pathways involved are related to bone regeneration and repair, where the therapeutic agents promote cellular activities essential for healing .
相似化合物的比较
Fmoc-Cys(Trt)-OH: Another cysteine derivative used in peptide synthesis with different protecting groups.
Fmoc-Cys(Dpm)-OH: Offers an alternative protecting group strategy for cysteine residues.
Uniqueness: Fmoc-Cys-Asp10 (TFA) is unique due to its specific application in bone fracture targeting and its role in the synthesis of releasable oligopeptide linkers. This specificity makes it particularly valuable in medical applications for accelerating bone healing .
By understanding the synthesis, reactions, applications, and mechanisms of Fmoc-Cys-Asp10 (TFA), researchers can leverage its unique properties for various scientific and industrial purposes.
属性
分子式 |
C60H68F3N11O36S |
|---|---|
分子量 |
1608.3 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfanylpropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C58H67N11O34S.C2HF3O2/c70-37(71)9-26(47(90)60-28(11-39(74)75)49(92)62-30(13-41(78)79)51(94)64-32(15-43(82)83)53(96)66-34(17-45(86)87)55(98)68-35(57(100)101)18-46(88)89)59-48(91)27(10-38(72)73)61-50(93)29(12-40(76)77)63-52(95)31(14-42(80)81)65-54(97)33(16-44(84)85)67-56(99)36(20-104)69-58(102)103-19-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25;3-2(4,5)1(6)7/h1-8,25-36,104H,9-20H2,(H,59,91)(H,60,90)(H,61,93)(H,62,92)(H,63,95)(H,64,94)(H,65,97)(H,66,96)(H,67,99)(H,68,98)(H,69,102)(H,70,71)(H,72,73)(H,74,75)(H,76,77)(H,78,79)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,100,101);(H,6,7)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-;/m0./s1 |
InChI 键 |
BIFUHFPXQBJYJF-KDYAZIBBSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


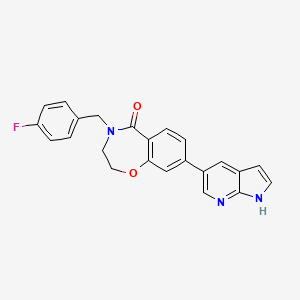
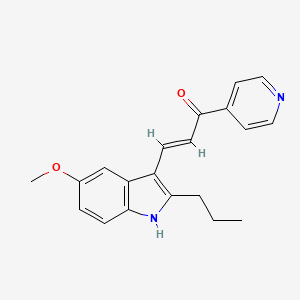
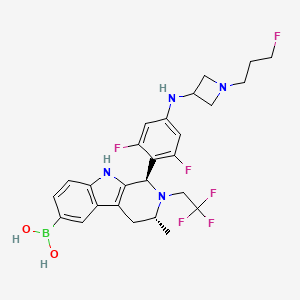
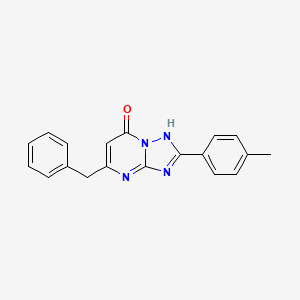
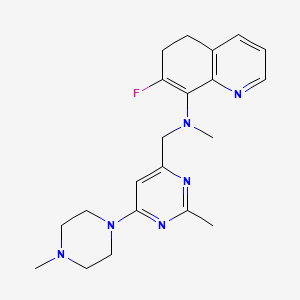
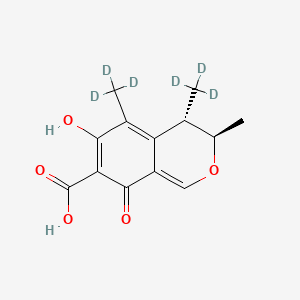
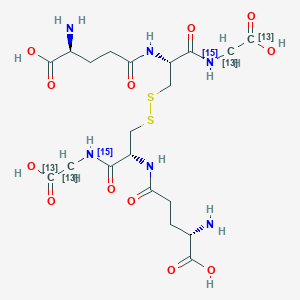
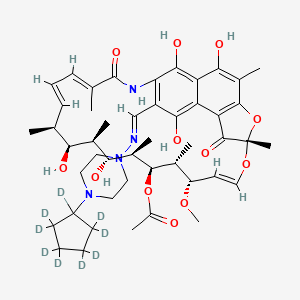
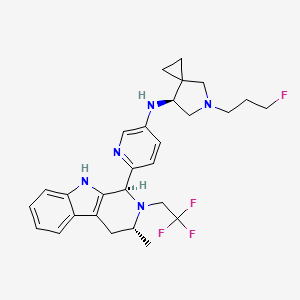
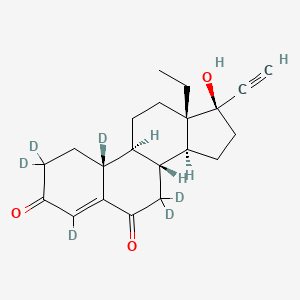
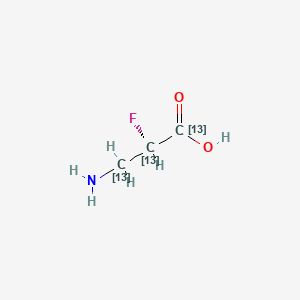
![(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12412424.png)
